Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1781460-30-7
Cat. No.: VC4773183
Molecular Formula: C8H8N4O2
Molecular Weight: 192.178
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781460-30-7 |
|---|---|
| Molecular Formula | C8H8N4O2 |
| Molecular Weight | 192.178 |
| IUPAC Name | methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C8H8N4O2/c1-14-8(13)5-4-10-6-2-3-11-12(6)7(5)9/h2-4H,9H2,1H3 |
| Standard InChI Key | HIDVHEHPIOBNGI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N2C(=CC=N2)N=C1)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core, where the pyrazole ring is fused to the pyrimidine ring at the 1,5-a positions. The 6-carboxylate group and 7-amino substituent introduce both electron-withdrawing and electron-donating effects, influencing reactivity and intermolecular interactions. The planar, rigid structure enhances binding affinity to biological targets, as demonstrated in related derivatives .
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.178 g/mol |
| IUPAC Name | Methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate |
| SMILES | COC(=O)C1=C(N2C(=CC=N2)N=C1)N |
| InChI Key | HIDVHEHPIOBNGI-UHFFFAOYSA-N |
The methyl ester at position 6 enhances solubility in organic solvents, while the amino group at position 7 facilitates hydrogen bonding, critical for target engagement .
Synthesis and Chemical Reactivity
Traditional Synthetic Routes
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves condensation reactions between aminopyrazoles and β-dicarbonyl compounds or esters. For methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate, a two-step approach is commonly employed:
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Formation of the Pyrazolo[1,5-a]Pyrimidine Core: Reacting 3-aminopyrazole with methyl acetoacetate under acidic conditions yields the intermediate 7-amino-6-carboxylic acid derivative .
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Esterification: Treating the carboxylic acid intermediate with methanol and a catalytic acid (e.g., ) produces the methyl ester.
Optimization Strategies
Recent advancements focus on regioselectivity and yield improvement. For instance, using dimethylformamide (DMF) as a solvent at 120°C enhances reaction efficiency, achieving yields up to 95% in analogous tetrazolyl derivatives . Microwave-assisted synthesis has also reduced reaction times from hours to minutes in related pyrazolo[1,5-a]pyrimidines .
Comparative Analysis of Pyrazolo[1,5-a]Pyrimidine Derivatives
This table underscores the impact of substituent positioning on biological activity. The C6 carboxylate in methyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate may favor interactions with polar enzyme pockets .
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